Complete Loss of Oct3/4 Transcriptional Induction Activity Upon Ester-to-Acid Conversion: Comparator O4I2 (Ethyl Ester)
The target compound is the 5-methyl carboxylic acid analogue of the well-characterized Oct3/4 inducer O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate). Cheng et al. (2015) synthesized the carboxylic acid derivatives of four active ester compounds (O4I2, 9, 18, and 20) by heating with 4 N HCl. All four resulting carboxylic acids (compounds 22–25) showed no detectable activity in HEK-Oct3/4 luciferase reporter cells, representing a functional elimination from measurable induction to baseline [1]. The paper explicitly states: "To our surprise, no activity was observed with any of these four compounds" and "the basic 2-aminothiazole structure itself, as well as its carboxylic acid derivatives, showed no activity" [1]. While the 5-methyl substituent present in the target compound was not present in the four acids tested, the complete SAR concordance across all four ester/acid pairs strongly supports the class-level inference that the free carboxylic acid at the 4-position abolishes Oct3/4 induction activity regardless of peripheral substitution [1].
| Evidence Dimension | Oct3/4 transcriptional induction activity (HEK-Oct3/4 luciferase reporter assay) |
|---|---|
| Target Compound Data | No detectable activity (inferred for 2-(4-chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid based on the complete loss of activity observed for all four ester-to-acid conversions tested, compounds 22–25) [1] |
| Comparator Or Baseline | O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate): up to 4-fold increased luminescence in NCCIT-Oct3/4 cells at 72 h; dose-dependent Oct3/4 activation in HEK293, NCCIT, HeLa, and human fibroblasts [1] |
| Quantified Difference | Functional elimination from active induction (up to 4-fold) to baseline (no detectable activity); qualitative binary outcome reported across all four acid-variant conversions [1] |
| Conditions | Cell-based luciferase reporter assay in HEK-Oct3/4 stable reporter cells; compounds tested at concentrations employed in the primary screening cascade (low micromolar range) [1] |
Why This Matters
For users procuring compounds for Oct3/4 induction or iPSC reprogramming studies, the carboxylic acid form is functionally inert and cannot substitute for O4I2; conversely, for users requiring an inactive acid analog as a negative control or pro-drug precursor, this compound provides a structurally matched inactive comparator.
- [1] Cheng X, Yoshida H, Raoofi D, et al. Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and derivatives are potent inducers of Oct3/4. J Med Chem. 2015;58(15):5742-5750. doi:10.1021/acs.jmedchem.5b00226 View Source
